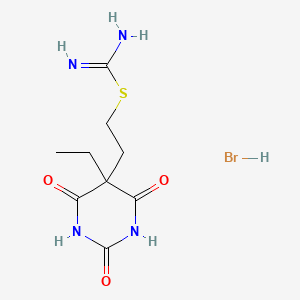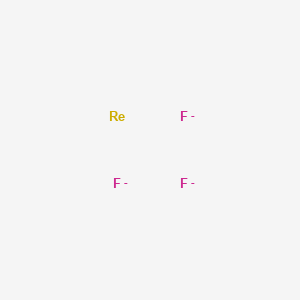
Rhenium(3+) trifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhenium(3+) trifluoride is an inorganic compound with the chemical formula ( \text{ReF}_3 ) It is a compound formed by the transition metal rhenium, which can exist in multiple oxidation states
Méthodes De Préparation
Rhenium(3+) trifluoride can be synthesized through several methods. One common synthetic route involves the reaction of rhenium trioxide with fluorine gas: [ 2 \text{ReO}_3 + 3 \text{F}_2 \rightarrow 2 \text{ReF}_3 + 3 \text{O}_2 ] This reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Rhenium(3+) trifluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with Lewis bases to form adducts: [ \text{ReF}_3 + 2 \text{L} \rightarrow \text{ReF}_3\text{L}_2 ] where ( \text{L} ) represents a Lewis base such as diethyl ether or acetonitrile . These reactions often result in the formation of complex structures with unique properties.
Applications De Recherche Scientifique
Rhenium(3+) trifluoride has several scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its ability to facilitate electron transfer processes. In biology and medicine, rhenium compounds, including this compound, are being explored for their potential use in cancer therapy and diagnostic imaging . The compound’s unique properties make it a valuable tool in these fields.
Mécanisme D'action
The mechanism of action of rhenium(3+) trifluoride involves its ability to interact with molecular targets and pathways. For instance, in cancer therapy, rhenium compounds can induce oxidative stress in cancer cells, leading to cell death. They can also bind to DNA and disrupt cellular processes, making them effective in targeting cancer cells .
Comparaison Avec Des Composés Similaires
Rhenium(3+) trifluoride can be compared with other rhenium compounds, such as rhenium trioxide fluoride (( \text{ReO}_3\text{F} )) and rhenium dioxide trifluoride (( \text{ReO}_2\text{F}_3 )). These compounds share some similarities in their chemical behavior but differ in their specific properties and applications. For example, rhenium trioxide fluoride is known for its unique helical chain structure, while rhenium dioxide trifluoride has distinct polymorphic forms .
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool in research and development. As our understanding of this compound continues to grow, its applications are likely to expand, offering new possibilities in fields such as chemistry, biology, and medicine.
Propriétés
Numéro CAS |
25605-13-4 |
|---|---|
Formule moléculaire |
F3Re-3 |
Poids moléculaire |
243.202 g/mol |
Nom IUPAC |
rhenium;trifluoride |
InChI |
InChI=1S/3FH.Re/h3*1H;/p-3 |
Clé InChI |
OCKMFZQUCZBLFC-UHFFFAOYSA-K |
SMILES canonique |
[F-].[F-].[F-].[Re] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


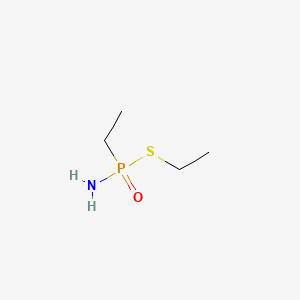
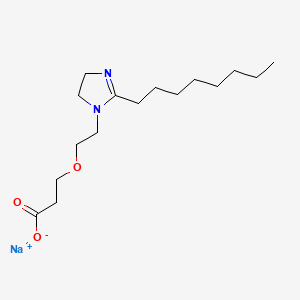
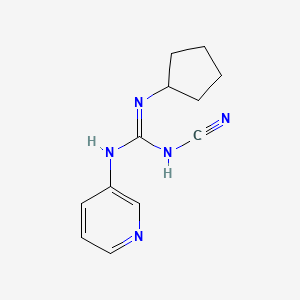
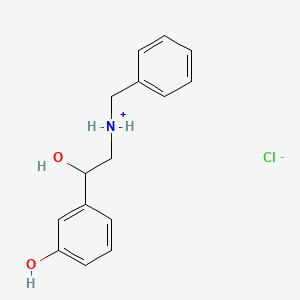

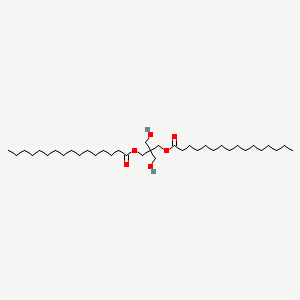
![2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid](/img/structure/B13757325.png)
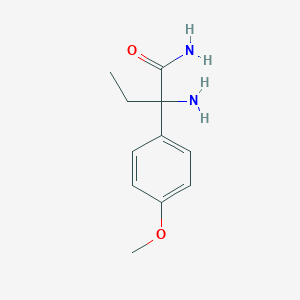
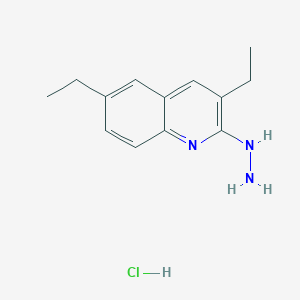

![4-[[(Tributylstannyl)oxy]carbonyl]pyridine](/img/structure/B13757355.png)
![1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole](/img/structure/B13757359.png)
